REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH2:5]O.CS(Cl)(=O)=O.[CH2:17]([N:19](CC)CC)C.[Li+].[Br-].Cl.[C-]#N.[Na+]>ClCCl.CS(C)=O.O.C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH2:5][C:17]#[N:19] |f:3.4,6.7|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CO)C=C(C1)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.45 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
12.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −40° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 0° C
|
Type
|
STIRRING
|
Details
|
After stirring at 0° C. for another 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove organic solvents
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with 400 mL of ether
|
Type
|
WASH
|
Details
|
The ether layer was washed with 150 mL of saturated NaHCO3, 150 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a light tan oil, which
|
Type
|
STIRRING
|
Details
|
The mixture was stirred vigorously for 14 h
|
Duration
|
14 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with 200 mL of ether
|
Type
|
WASH
|
Details
|
The ether extracts were washed with 100 mL of saturated NaHCO3, 100 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(CC#N)C=C(C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |